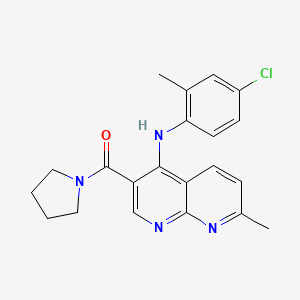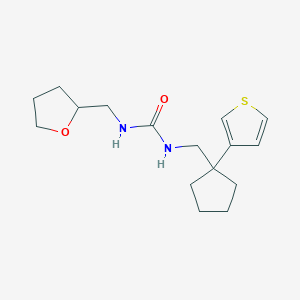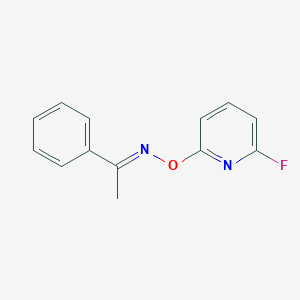
Methyl 4-((5-oxopyrrolidin-3-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((5-oxopyrrolidin-3-yl)carbamoyl)benzoate” is a heterocyclic organic compound with the molecular formula C13H14N2O4 . It belongs to the pyrrolidine group of chemicals.
Molecular Structure Analysis
The molecular structure of “Methyl 4-((5-oxopyrrolidin-3-yl)carbamoyl)benzoate” consists of a pyrrolidine ring attached to a carbamoyl group and a benzoate group . The molecular weight is 262.265.Scientific Research Applications
Electropolymerization and Surface Modification
One study focused on the self-assembly and electropolymerization of aromatic pyrrole derivatives to enhance the properties of poly(pyrrole) layers. This research demonstrates the potential of such compounds in modifying surface characteristics for various applications, including sensors and conductive materials (Schneider et al., 2017).
Crystal Engineering and Phase Transition
Another investigation explored the unique crystallization behavior of a structurally related compound under high pressure, showcasing the relevance of these compounds in crystal engineering and the study of phase transitions, which can have implications for material science and drug formulation (Johnstone et al., 2010).
Electrochemical Studies
Research into the electrochemical behavior of compounds related to Methyl 4-((5-oxopyrrolidin-3-yl)carbamoyl)benzoate in aprotic media provides insights into their redox properties, which is crucial for their application in electrochemical devices and sensors (Trazza et al., 1982).
Heterocycle Synthesis
The compound has also been utilized as a scaffold for synthesizing highly functionalized isoxazoles, which are important in medicinal chemistry for their diverse biological activities (Ruano et al., 2005).
Structural and Conformational Analysis
A study on boric acid ester intermediates related to Methyl 4-((5-oxopyrrolidin-3-yl)carbamoyl)benzoate provided detailed structural and conformational analysis using X-ray diffraction and DFT calculations, which is essential for understanding the chemical and physical properties of new compounds (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)9-4-2-8(3-5-9)12(17)15-10-6-11(16)14-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFGRSNVSIWAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378341.png)
![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)



![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)
![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)



![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)